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Compound of Interest

3-(3-Fluorophenyl)isoxazole-5-
Compound Name:
carbaldehyde

Cat. No.: B1441210

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of 3-(3-
Fluorophenyl)isoxazole-5-carbaldehyde

Introduction: A Versatile Heterocyclic Building Block

3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is a highly functionalized heterocyclic
compound that serves as a crucial intermediate in the fields of medicinal chemistry and
materials science.[1] Its structure, featuring a reactive aldehyde group, a stable isoxazole core,
and a fluorophenyl moiety, makes it an attractive scaffold for the synthesis of novel therapeutic
agents and advanced materials.[1] The isoxazole ring system is a well-known pharmacophore
present in numerous approved drugs, valued for its metabolic stability and ability to participate
in hydrogen bonding. The inclusion of a fluorine atom can significantly modulate a molecule's
pharmacokinetic and physicochemical properties, such as lipophilicity and metabolic
resistance.

This guide provides a comprehensive overview of a robust synthetic pathway for 3-(3-
Fluorophenyl)isoxazole-5-carbaldehyde and a detailed analysis of its spectral
characteristics. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established
chemical principles. The methodologies and interpretations presented herein are designed to
be self-validating for researchers engaged in drug discovery and organic synthesis.
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PART 1: Synthesis Methodology

The synthesis of 3,5-disubstituted isoxazoles is most reliably achieved through the 1,3-dipolar
cycloaddition reaction between a nitrile oxide and an alkyne. This method offers excellent
control over regioselectivity and is broadly applicable. For the target molecule, the logical
disconnection points to 3-fluorobenzonitrile oxide and propargyl aldehyde (or a protected
equivalent) as the key synthons.

The nitrile oxide is not typically isolated due to its instability and is therefore generated in situ. A
common and effective method for this is the dehydrohalogenation of a corresponding
hydroximoyl halide, which is itself synthesized from an aldoxime.

Experimental Protocol: A Step-by-Step Synthesis

Step 1: Synthesis of 3-Fluorobenzaldoxime

Dissolve 3-fluorobenzaldehyde (1.0 eq) in a 1:1 mixture of ethanol and water.
e Add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq) to the solution.

« Stir the reaction mixture at room temperature for 2-4 hours, monitoring by Thin Layer
Chromatography (TLC) until the starting material is consumed.

e Upon completion, neutralize the mixture with dilute HCI and extract the product with ethyl
acetate.

» Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to yield the crude oxime, which can be used in the next step without
further purification.

Step 2: Synthesis of 3-Fluorobenzohydroximoyl Chloride

 Dissolve the 3-fluorobenzaldoxime (1.0 eq) from the previous step in N,N-dimethylformamide
(DMF).

e Cool the solution to 0 °C in an ice bath.
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e Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise, maintaining the temperature below 5
°C.

» Allow the reaction to stir at room temperature for 3-5 hours.

e Pour the reaction mixture into ice-water and extract with diethyl ether. The combined organic
layers are washed, dried, and concentrated to give the hydroximoyl chloride.

Step 3: In Situ Generation of Nitrile Oxide and Cycloaddition

» Dissolve 3-ethynyl-1,3-dioxolane (a protected form of propargyl aldehyde) (1.2 eq) in an inert
solvent such as toluene.

e Add the 3-fluorobenzohydroximoyl chloride (1.0 eq) to this solution.

o Slowly add a stoichiometric amount of a non-nucleophilic base, such as triethylamine (1.1
eq), dropwise at room temperature. The base facilitates the in situ formation of 3-
fluorobenzonitrile oxide, which is immediately trapped by the alkyne.

 Stir the reaction for 12-24 hours at room temperature.

 After the reaction is complete (monitored by TLC), filter the triethylammonium chloride salt
and wash the filtrate with water and brine.

e Dry the organic phase, concentrate, and purify the resulting acetal-protected isoxazole by
column chromatography.

o Deprotect the aldehyde by stirring the purified intermediate with a mild acid (e.g., 2M HCI) in
a THF/water mixture to yield the final product, 3-(3-Fluorophenyl)isoxazole-5-
carbaldehyde.

Synthesis Workflow Diagram
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Step 1: Oxime Formation
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Caption: Synthetic route to the target compound via a three-step sequence.

PART 2: Spectroscopic Data Analysis

The structural confirmation of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde relies on a
combination of spectroscopic techniques. Below is a predictive analysis of the expected data
based on established principles and spectral data from analogous structures.[2][3][4]
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'H NMR Spectroscopy

The 'H NMR spectrum provides detailed information about the proton environment in the
molecule. The analysis is performed in a deuterated solvent, typically CDCIs or DMSO-de.

Anticipated *H NMR Data (500 MHz, CDCls)
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Chemical Shift
(3) ppm

~10.1

Multiplicity

Singlet (s)

Integration Assignment Rationale

The aldehydic
proton is
highly
deshielded
due to the
electronegativi
ty of the
oxygen atom
and the
anisotropic
effect of the
C=0 bond.

1H -CHO

~7.8-7.9

Doublet of
Triplets (dt)

Aromatic proton
ortho to the
fluorine,
deshielded by

the isoxazole

1H Ar-H

ring.

~7.6-7.7

Doublet of
Doublets (dd)

Aromatic proton
1H Ar-H ortho to the

isoxazole ring.

~7.5-7.6

Triplet of Triplets
(tt)

Aromatic proton
1H Ar-H para to the
fluorine.

~7.2-7.3

Triplet of
Doublets (td)

Aromatic proton
meta to the

1H Ar-H _
isoxazole and

ortho to fluorine.

| ~7.1 | Singlet (s) | 1H | Isoxazole H-4 | The sole proton on the isoxazole ring, appearing as a

sharp singlet. Its chemical shift is characteristic of the electron-deficient nature of the ring.[3][5]
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3C NMR Spectroscopy

13C NMR spectroscopy is used to determine the number and type of carbon atoms. The
presence of fluorine will introduce characteristic C-F coupling constants (JC-F).

Anticipated 3C NMR Data (125 MHz, CDCls)

Chemical Shift (6) ppm Assignment Rationale

The carbonyl carbon is
~185.0 C=0 (Aldehyde) significantly deshielded
and appears far downfield.

Carbon atom of the isoxazole

~168.0 Isoxazole C-5 ring attached to the aldehyde
group.

The carbon directly bonded to
~162.0 (d, 1JC-F = 250 Hz) C-F (Aromatic) fluorine shows a large one-
bond coupling constant.

Carbon atom of the isoxazole

~161.0 Isoxazole C-3 ring attached to the phenyl

group.

Aromatic CH carbon meta to
~131.0 (d, 3JC-F = 8 Hz) Ar-C _

the fluorine.

) Quaternary aromatic carbon

~129.0 (d, 4JC-F =3 Hz) Ar-C (ipso) ] ]

attached to the isoxazole ring.
~123.0 (d) Ar-C Aromatic CH carbon.

Aromatic CH carbon ortho to
~118.0 (d, 2JC-F = 21 Hz) Ar-C _

the fluorine.

Aromatic CH carbon ortho to
~115.0 (d, 2JC-F = 23 Hz) Ar-C

the fluorine.

~110.0 | Isoxazole C-4 | The CH carbon of the isoxazole ring. |
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Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in the molecule. The

analysis is typically performed on a solid sample using an Attenuated Total Reflectance (ATR)

accessory.

Anticipated IR Absorption Bands

Wavenumber . . .
Intensity Assignment Rationale
(cm™)
. Characteristic
Aromatic & .
. . stretching
~3100-3000 Medium Heteroaromatic C- ] )
vibrations for sp?
H stretch
C-H bonds.
Fermi resonance
doublet, a hallmark of
~2850, ~2750 Weak Aldehyde C-H stretch
the aldehyde C-H
bond.
A very strong and
sharp absorption due
C=0 stretch )
~1700 Strong to the conjugated
(Aldehyde)
aldehyde carbonyl
group.
Overlapping stretches
~1610, ~1580 Medium-Strong C=C & C=N stretch from the aromatic and
isoxazole rings.[6]
Characteristic
~1450 Medium N-O stretch vibration of the

isoxazole ring system.

Mass Spectrometry (MS)

~1250 | Strong | C-F stretch | A strong absorption typical for aryl-fluoride bonds. |
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Electron lonization Mass Spectrometry (EI-MS) is used to determine the molecular weight and
provides structural information through fragmentation patterns.

Anticipated Mass Spectrometry Data

e Molecular lon (M*): A prominent peak is expected at m/z = 191, corresponding to the
molecular weight of the compound (C10HsFNO2).

o Key Fragmentation Pathways: The fragmentation of isoxazoles is well-documented and often
initiated by the cleavage of the weak N-O bond.[7][8]

Logical Fragmentation Diagram

[M]*
m/z = 191
[M-H]* [M-CHOJ*
m/z = 190 m/z = 162
/CZHO\CzNO
[C7HaFN]* [C7HaF]*
m/z =121 m/z = 109
- CN
A4
[CeHaF]*
m/z = 95
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Caption: Plausible EI-MS fragmentation pathway for the target molecule.

[M]*" (m/z 191): The molecular ion.

[M-H]* (m/z 190): Loss of the aldehydic hydrogen radical.[9]

[M-CHOJ]* (m/z 162): Loss of the formyl radical, a common fragmentation for aldehydes.[9]

[C7H4FN]* (m/z 121): Resulting from the characteristic cleavage of the isoxazole ring,
corresponding to the 3-fluorobenzonitrile radical cation.[7]

[CeHaF]* (m/z 95): The fluorophenyl cation, arising from further fragmentation.

Conclusion

The structural elucidation of 3-(3-Fluorophenyl)isoxazole-5-carbaldehyde is unequivocally
achieved through the combined application of NMR, IR, and Mass Spectrometry. The predicted
spectral data present a clear and consistent portrait of the molecule. The aldehydic proton
singlet around 10.1 ppm in the *H NMR, the strong carbonyl stretch at ~1700 cm~* in the IR,
and the molecular ion peak at m/z 191 in the mass spectrum are key diagnostic features. This
guide provides a robust framework for the synthesis and characterization of this valuable
chemical intermediate, empowering researchers to confidently utilize it in their synthetic
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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